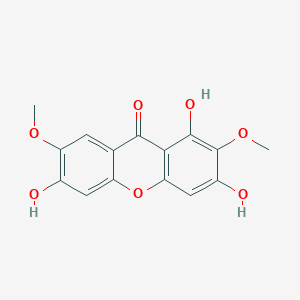
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one
Overview
Description
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one is a chemical compound with the molecular formula C15H12O7 . It has an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da . This compound is also known as Onjixanthone II .
Synthesis Analysis
The synthesis of xanthones like 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one has been a subject of research for many years . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . It has a complex structure with multiple hydroxy and methoxy groups attached to a xanthen-9-one backbone .Physical And Chemical Properties Analysis
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one has a density of 1.5±0.1 g/cm3, a boiling point of 580.2±50.0 °C at 760 mmHg, and a flash point of 222.7±23.6 °C . It has a molar refractivity of 74.5±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 196.9±3.0 cm3 .Scientific Research Applications
Natural Occurrence and Synthesis
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one is a compound that has been isolated and identified in various natural sources. For instance, it has been extracted from the roots of Bredemeyera floribunda and Securidaca inappendiculata, indicating its presence in diverse plant species (Silveira et al., 1995), (Kang et al., 2009). Additionally, synthesis of related xanthones has been explored, showcasing the potential for laboratory production and modification of these compounds for various applications (Gujral & Gupta, 1979).
Structural Analysis
Studies have focused on the crystal structure of xanthone derivatives, providing insights into their molecular configurations. This structural information is crucial for understanding the chemical properties and potential applications of these compounds (Xiong et al., 2011), (Boonnak et al., 2010).
Antioxidant Properties
Research has shown that xanthone derivatives, including those related to 1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one, exhibit antioxidant properties. These findings suggest potential applications in preventing or treating diseases associated with oxidative stress (Veljović et al., 2015).
Antiviral Activity
Some xanthone derivatives have been found to demonstrate significant antiviral activity. This suggests the potential for developing xanthone-based therapeutic agents for viral infections (Carr et al., 1976).
properties
IUPAC Name |
1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-10-3-6-9(4-7(10)16)22-11-5-8(17)15(21-2)14(19)12(11)13(6)18/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZADGBRDMLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-2,7-dimethoxyxanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



